molecular formula C17H22N2O4S3 B2476825 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097871-90-2

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B2476825
CAS RN: 2097871-90-2
M. Wt: 414.55
InChI Key: DCZROPPRZSVSIG-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound and a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with the formula (C4H3S)2 .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .


Chemical Reactions Analysis

The compound is typically prepared by cross-coupling starting from 2-halo thiophenes . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .


Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g/mol, and it appears as colorless crystals . It has a melting point of 31.1 °C and a boiling point of 260 °C .

Scientific Research Applications

Synthesis and Characterization

The development and characterization of novel compounds, including those with methanesulfonamide groups, are crucial in expanding our understanding of potential therapeutic agents and materials. For instance, the synthesis and characterization of tritium-labeled compounds with benzamide functionality, like N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, demonstrate the role of such chemicals in studying receptor antagonists (Yang Hong et al., 2015). These methodologies can be adapted for the synthesis and radioactive labeling of a wide range of compounds, offering insights into their pharmacokinetics and interactions with biological targets.

Chemical Reactions and Mechanisms

The study of N-hydroxypyridine-2(1H)-thione derivatives and their reactions to form carboxamides underlines the importance of such compounds in facilitating clean transformations requiring minimal work-up (D. Barton & J. A. Ferreira, 1996). This research indicates how modifications to the chemical structure can influence reaction outcomes, which is pertinent when considering the synthesis and applications of complex molecules like N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide.

Materials Science and Engineering

Compounds with specific functionalities are often explored for their potential in materials science, such as the development of fluorescent compounds for use as wavelength shifters in scintillating media (J. Kauffman & G. S. Bajwa, 1993). This area of research is relevant for the development of novel materials with specific optical properties, potentially including derivatives of the compound for applications in sensing, imaging, or light-emitting devices.

Medicinal Chemistry

Research into the structure-activity relationships and therapeutic potential of sulfonamide derivatives, as seen in studies on compounds like N-(2,3-Dichloro­phen­yl)methane­sulfonamide (B. Gowda et al., 2007), contributes significantly to drug discovery and development. Such studies provide foundational knowledge for designing new drugs with improved efficacy and safety profiles, highlighting the potential medicinal applications of complex sulfonamide compounds.

Advanced Polymer Science

The polymerization of activated monomers, such as N-(methanesulfonyl)azetidine, to form novel polymeric materials with unique properties (Louis Reisman et al., 2020), illustrates another avenue of research related to the use of sulfonamide derivatives. Such polymers can have applications ranging from materials engineering to biomedicine, depending on their structural and physical properties.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S3/c1-26(22,23)19-8-6-12(7-9-19)17(21)18-11-13(20)14-4-5-16(25-14)15-3-2-10-24-15/h2-5,10,12-13,20H,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZROPPRZSVSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide

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